
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- typically involves multi-step organic synthesis techniques. One common method includes the use of starting materials such as cyclohexadienone derivatives, which undergo hydroxylation and subsequent functional group modifications to introduce the required substituents. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavaspidic Acid AB: Shares structural similarities and exhibits biological activities such as anti-inflammatory effects.
Uniqueness
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
79740-10-6 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-butanoyl-3,5,6-trihydroxy-4,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H16O5/c1-4-5-7(13)8-9(14)6(2)10(15)12(3,17)11(8)16/h14-15,17H,4-5H2,1-3H3 |
InChI-Schlüssel |
PMLRQAFTZSDYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


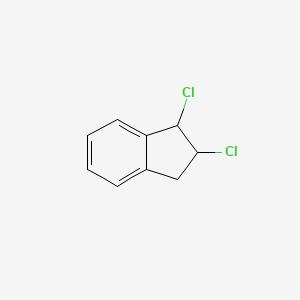


![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)

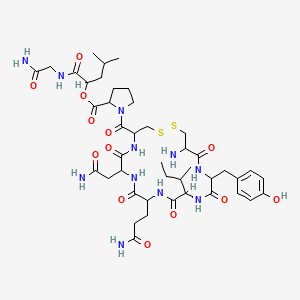

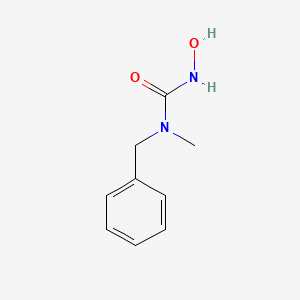

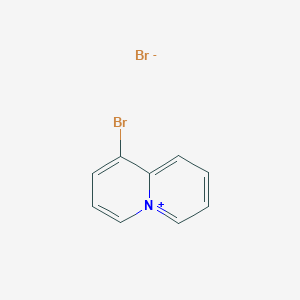
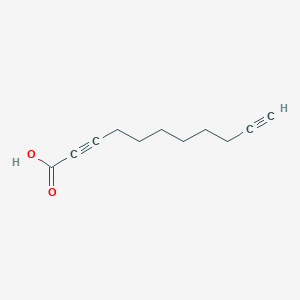

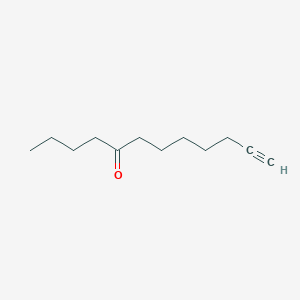
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
